2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Overview
Description
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazo[1,2-a]pyridine moiety imparts unique chemical and biological properties to the molecule.
Scientific Research Applications
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Future Directions
The future directions in the research of imidazo[1,2-a]pyridines involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . There is also interest in exploring environmentally benign synthetic strategies .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine derivatives, which include 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid, have a broad spectrum of biological activity .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to possess a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives are known to have various biological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with γ-aminobutyric acid receptors, similar to the way zolpidem, a well-known hypnotic drug, functions . The interaction with γ-aminobutyric acid receptors suggests that this compound may have potential effects on the central nervous system, influencing neurotransmission and neuronal activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with γ-aminobutyric acid receptors can modulate inhibitory neurotransmission, potentially affecting neuronal excitability and synaptic plasticity . Additionally, this compound may impact gene expression by altering the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to γ-aminobutyric acid receptors, leading to the inhibition of neurotransmitter release and a decrease in neuronal excitability . Additionally, this compound may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, allowing for prolonged studies on its biological activities
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of neurotransmission and improvement of cognitive functions . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . The effects of this compound on these pathways can provide insights into its potential therapeutic and toxicological properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution across cellular membranes . Additionally, its localization and accumulation in different tissues can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. . Industrial production methods may vary, but they typically involve similar synthetic routes with optimizations for scale and cost-efficiency.
Chemical Reactions Analysis
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazo[1,2-a]pyridine core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid can be compared with other similar compounds, such as:
- 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
- 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- (8-Methylimidazo[1,2-a]pyridin-2-yl)methylamine dihydrochloride
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties
Properties
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12/h2-4,6H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTZVTJSUDRKGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966645 | |
Record name | (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59128-08-4, 5227-98-5 | |
Record name | 59128-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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